molecular formula C17H22Cl2N4O3 B13491339 3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride

3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride

Cat. No.: B13491339
M. Wt: 401.3 g/mol
InChI Key: ZLQIALMNWBKKIE-UHFFFAOYSA-N
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Description

3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine-2,6-dione core and a piperazinyl-substituted isoindoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride typically involves multiple steps. One common method starts with the preparation of the piperidine-2,6-dione core, followed by the introduction of the isoindoline moiety. The piperazinyl group is then added through a substitution reaction. The final product is obtained by purifying the compound and converting it into its dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and minimize the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with varying properties .

Scientific Research Applications

3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride involves its interaction with specific molecular targets and pathways. One key target is the widely interspaced zinc finger motif (WIZ) protein, which plays a role in gene expression regulation. By reducing WIZ protein expression levels, the compound can induce the production of fetal hemoglobin, which is beneficial for treating sickle cell disease and β-thalassemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to induce fetal hemoglobin production makes it particularly valuable for treating blood disorders .

Properties

Molecular Formula

C17H22Cl2N4O3

Molecular Weight

401.3 g/mol

IUPAC Name

3-(3-oxo-6-piperazin-1-yl-1H-isoindol-2-yl)piperidine-2,6-dione;dihydrochloride

InChI

InChI=1S/C17H20N4O3.2ClH/c22-15-4-3-14(16(23)19-15)21-10-11-9-12(1-2-13(11)17(21)24)20-7-5-18-6-8-20;;/h1-2,9,14,18H,3-8,10H2,(H,19,22,23);2*1H

InChI Key

ZLQIALMNWBKKIE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCNCC4.Cl.Cl

Origin of Product

United States

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